molecular formula C8H8N4O B13128411 Pyrazolo[1,5-a]pyridine-4-carbohydrazide

Pyrazolo[1,5-a]pyridine-4-carbohydrazide

Cat. No.: B13128411
M. Wt: 176.18 g/mol
InChI Key: RQCNTYGYKANMOO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-4-carbohydrazide is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridine-4-carbohydrazide typically involves the cyclocondensation of appropriate hydrazine derivatives with pyridine carboxylic acids or their derivatives. One common method involves the reaction of 3-aminopyrazole with pyridine-4-carboxylic acid hydrazide under reflux conditions in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be used as starting materials.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated pyridine derivatives with nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazolo[1,5-a]pyridine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives of this compound act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridine-4-carbohydrazide is unique due to its specific ring fusion and the presence of a carbohydrazide group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a scaffold for drug development make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-4-carbohydrazide

InChI

InChI=1S/C8H8N4O/c9-11-8(13)6-2-1-5-12-7(6)3-4-10-12/h1-5H,9H2,(H,11,13)

InChI Key

RQCNTYGYKANMOO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)C(=O)NN

Origin of Product

United States

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